trimethylamine-15N chemical properties and stability
trimethylamine-15N chemical properties and stability
Isotopic Labeling for Metabolomics, NMR Spectroscopy, and Pharmaceutical Tracing
Executive Summary
Trimethylamine-15N (TMA-15N ) is the stable isotope-labeled analog of trimethylamine, where the nitrogen atom is substituted with
This guide details the physicochemical properties, spectroscopic signatures, synthesis pathways, and stability profiles of TMA-15N, designed for researchers requiring high-fidelity data in drug development and microbiome studies.
Physicochemical Profile
TMA-15N exists primarily in two forms: the volatile free base (gas/liquid) and the stable hydrochloride salt. The
Table 1: Comparative Properties of TMA-15N
| Property | TMA-15N (Free Base) | TMA-15N Hydrochloride (Salt) | Natural TMA (Reference) |
| CAS Number | 25756-36-9 | 100940-55-4 (Generic: 593-81-7) | 75-50-3 |
| Formula | |||
| Molecular Weight | 60.10 g/mol | 96.56 g/mol | 59.11 g/mol |
| Physical State | Colorless gas / Liquid (< 2.9°C) | White hygroscopic crystal | Gas |
| Boiling/Melting Pt. | 2.9 °C (bp) | 283–284 °C (mp, dec.) | 2.9 °C |
| pKa (Conjugate Acid) | 9.80 | N/A | 9.81 |
| Solubility | Miscible in water, ethanol | Highly soluble in water | Miscible |
Expert Insight: The isotope effect on pKa is negligible for most biological applications, allowing TMA-15N to serve as a direct surrogate for natural TMA in physiological pH studies.
Spectroscopic Characterization ( N NMR)
The utility of TMA-15N lies in its magnetic properties. The
Chemical Shift Standards
Chemical shifts (
-
Liquid Ammonia (liq.[1] NH
): 0.0 ppm (Preferred for biology). -
Nitromethane (CH
NO ): 0.0 ppm (IUPAC standard).[2]-
Conversion:
-
Observed Shifts & Coupling
| Species | Environment | ||
| Free Amine | High pH (> 11) | ~ 20 – 30 ppm | N/A |
| Ammonium | Low pH (< 8) | ~ 45 – 55 ppm | 70 – 75 Hz (Doublet) |
Experimental Protocol (pH Titration): To determine intracellular pH, prepare a standard curve by titrating 50 mM TMA-15N in buffer (pH 6–11). The observed chemical shift (
) is a weighted average of the protonated () and free ( ) forms: Where is the mole fraction of the protonated species.
Synthesis & Production Pathways
High-enrichment (>98 atom%
Synthesis Workflow
The reaction utilizes
Figure 1: Eschweiler-Clarke synthesis pathway for Trimethylamine-15N.
Biochemical Applications: The TMAO Connection
TMA-15N is the gold standard for tracing the gut-liver axis metabolism. It allows researchers to differentiate between endogenous TMA production and exogenous flux.
Metabolic Pathway Tracing
Ingested TMA-15N is rapidly absorbed and oxidized in the liver by Flavin Monooxygenase 3 (FMO3) to form Trimethylamine N-oxide (TMAO-15N).
Figure 2: Metabolic fate of TMA-15N in vivo.
Stability, Storage, and Handling
Proper handling is critical due to the volatility of the free base and the hygroscopicity of the salt.
Chemical Stability
-
Oxidation: TMA-15N is susceptible to oxidation by atmospheric oxygen over long periods, forming TMAO.
-
Mitigation: Store under inert atmosphere (Argon/Nitrogen).
-
-
Hygroscopicity: The HCl salt absorbs atmospheric moisture, leading to hydrolysis errors in weighing.
-
Mitigation: Store in a desiccator; handle in a glovebox for precision mass spectrometry standards.
-
Storage Protocol
| Form | Temperature | Conditions | Shelf Life |
| HCl Salt | Room Temp (20°C) | Desiccated, Dark | > 5 Years |
| Free Base | 2–8 °C | Sealed Ampoule, Argon | 1–2 Years |
Safety (E-E-A-T)
-
Odor: TMA has a potent "fishy" odor detectable at ppb levels. Use a fume hood.
-
Corrosivity: The free base is corrosive to mucous membranes. The HCl salt is an irritant.
References
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Sigma-Aldrich. Trimethylamine-15N hydrochloride Product Specification. Retrieved from
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Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance. Retrieved from
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Cornell University NMR Facility. Nitrogen-15 Chemical Shift Converter. Retrieved from
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Organic Syntheses. Trimethylamine Synthesis (General Procedure). Org. Syn. Coll. Vol. 1, p. 531. Retrieved from
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National Institute of Standards and Technology (NIST). 15N-NMR Chemical Shifts of Major Chemical Families. Retrieved from
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PubChem. Trimethylamine Compound Summary. Retrieved from
